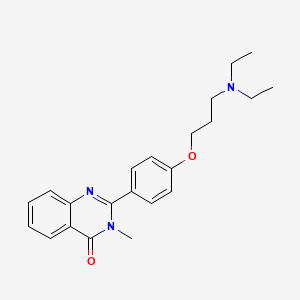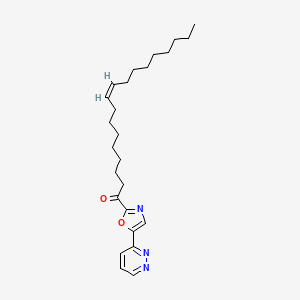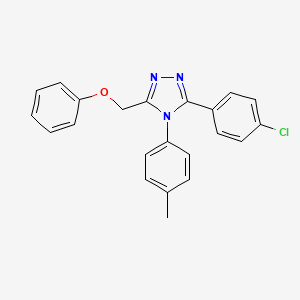
10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone typically involves a multi-step process. One common method includes the reaction of 1,4-dimethoxy-9(10H)-acridinone with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding acridone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes, contributing to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with different substituents, used in the production of pH-responsive polymers.
Uniqueness
10-(2-(Diethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone stands out due to its unique acridone core structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
141992-58-7 |
|---|---|
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
10-[2-(diethylamino)ethyl]-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C21H26N2O3/c1-5-22(6-2)13-14-23-16-10-8-7-9-15(16)21(24)19-17(25-3)11-12-18(26-4)20(19)23/h7-12H,5-6,13-14H2,1-4H3 |
Clave InChI |
IVUHEFXAWHNEER-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)



![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)





![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)


